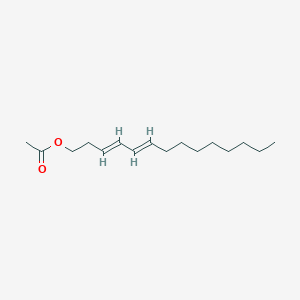

3E,5E-Tetradecadienyl acetate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H28O2 |

|---|---|

Molecular Weight |

252.39 g/mol |

IUPAC Name |

[(3E,5E)-tetradeca-3,5-dienyl] acetate |

InChI |

InChI=1S/C16H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h10-13H,3-9,14-15H2,1-2H3/b11-10+,13-12+ |

InChI Key |

XXIIMWWMOJXDLK-AQASXUMVSA-N |

Isomeric SMILES |

CCCCCCCC/C=C/C=C/CCOC(=O)C |

Canonical SMILES |

CCCCCCCCC=CC=CCCOC(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3e,5e Tetradecadienyl Acetate

Stereoselective Chemical Synthesis Routes

The creation of the conjugated (E,E)-diene system in 3E,5E-tetradecadienyl acetate (B1210297) is a significant challenge in its chemical synthesis. Various methodologies have been developed to control the geometry of the double bonds, ensuring a high yield of the desired stereoisomer.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon double bonds with control over stereochemistry. In the synthesis of related pheromones, a modified Knoevenagel condensation has been effectively used to generate the (E)-configuration of a double bond. For instance, in the synthesis of (3E,8Z)-tetradeca-3,8-dienyl acetate, the 3E-double bond was formed through the condensation of an aldehyde with malonic acid in the presence of a piperidinium (B107235) acetate catalyst in dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) at elevated temperatures. researchgate.net This approach typically yields (E)-alk-3-enoic acids with high stereoselectivity (98-99%). researchgate.net

A plausible reaction scheme for the application of this methodology to a precursor of 3E,5E-tetradecadienyl acetate would involve the reaction of an appropriate aldehyde with malonic acid to stereoselectively form the E-configured double bond.

Table 1: Knoevenagel Condensation for E-Alkene Synthesis

| Reactants | Catalyst | Solvent | Temperature | Product | Stereoselectivity |

| Aldehyde, Malonic Acid | Piperidinium Acetate | DMSO or DMF | 100 °C | (E)-Alk-3-enoic Acid | 98-99% |

Wittig Reaction Applications

The Wittig reaction is a widely used method for alkene synthesis from aldehydes or ketones and a phosphonium (B103445) ylide. masterorganicchemistry.com Its application is particularly valuable in pheromone synthesis for establishing specific double bond geometries. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide and the reaction conditions. Generally, stabilized ylides favor the formation of (E)-alkenes, while non-stabilized ylides predominantly yield (Z)-alkenes. nih.gov

In the context of synthesizing conjugated dienes like this compound, the Wittig reaction can be employed to introduce one of the double bonds with the desired stereochemistry. For example, the synthesis of (3E,8Z)-tetradeca-3,8-dienyl acetate utilized a Wittig reaction for the stereoselective formation of the 8Z-double bond. researchgate.net To obtain the (E,E) configuration, a stabilized ylide would be the reagent of choice.

Table 2: General Stereochemical Outcome of the Wittig Reaction

| Ylide Type | Predominant Alkene Isomer |

| Stabilized | E-isomer |

| Non-stabilized | Z-isomer |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions, are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. nih.gov These reactions offer a high degree of control over the stereochemistry of the resulting alkene products, making them suitable for the synthesis of complex molecules like insect pheromones. rsc.org

For the synthesis of this compound, a palladium-catalyzed cross-coupling reaction could be envisioned between a vinyl-organometallic reagent and a vinyl halide, both containing the appropriate functionalities. The choice of catalyst, ligands, and reaction conditions is critical to ensure the retention of the double bond geometry of the starting materials in the final conjugated diene product. While specific examples for this exact compound are not prevalent in the reviewed literature, the general applicability of these methods to the synthesis of agrochemicals is well-documented. nih.govdntb.gov.ua

Organometallic Reagent Utilizations

Organometallic reagents, such as organolithium and Grignard reagents, are fundamental in organic synthesis for the formation of new carbon-carbon bonds. In the context of pheromone synthesis, these reagents can be used to construct the carbon skeleton of the target molecule. For instance, the coupling of an organometallic reagent with an appropriate electrophile can be a key step in building the fourteen-carbon chain of tetradecadienyl acetate.

The stereoselective synthesis of conjugated dienes can be achieved using organocuprates (Gilman reagents). These reagents can undergo conjugate addition to α,β-unsaturated alkynoates to generate stereodefined vinylcopper intermediates, which can then be further functionalized. This approach allows for the sequential and controlled introduction of the two double bonds with the desired E,E configuration.

Urea (B33335) Inclusion Complex Formation for Isomer Separation

Even with highly stereoselective reactions, minor amounts of other geometric isomers are often formed during the synthesis of pheromones. The presence of these isomers can significantly reduce the biological activity of the final product. Urea inclusion complex formation is a valuable technique for the separation of linear molecules, such as fatty acids and their derivatives, from branched or cyclic isomers.

Urea crystallizes in a hexagonal lattice that forms long, narrow channels. Linear molecules with the correct diameter can fit into these channels, forming stable inclusion complexes, while bulkier isomers are excluded. This difference in complex formation can be exploited to separate the desired linear E,E-isomer of tetradecadienyl acetate from any Z,E, E,Z, or Z,Z isomers that may be present as impurities. The linear nature of the all-trans isomer would favor its inclusion within the urea channels, allowing for its selective isolation.

Biocatalytic and Biotechnological Synthesis of Pheromone Components

In recent years, there has been a growing interest in the development of biocatalytic and biotechnological methods for the production of insect pheromones as a more sustainable alternative to chemical synthesis. These approaches utilize enzymes or whole microbial systems to produce pheromones with high specificity and under mild reaction conditions.

The biosynthesis of moth pheromones often involves a series of desaturase and reductase enzymes, followed by an acetyltransferase. By identifying and expressing the genes encoding these enzymes in a suitable microbial host, such as the yeast Saccharomyces cerevisiae, it is possible to engineer a biosynthetic pathway for the production of specific pheromone components.

For example, the bioproduction of (Z,E)-9,12-tetradecadienyl acetate (ZETA), a major pheromone component in several moth species, has been successfully demonstrated in engineered yeast. nih.gov This was achieved by introducing genes for a Z9-desaturase, an E12-desaturator, a fatty acyl reductase, and an acetyltransferase into the yeast. The engineered yeast was able to produce ZETA, which was shown to be electrophysiologically active. nih.gov A similar approach could be developed for the production of this compound by selecting and expressing the appropriate desaturases that would introduce the double bonds at the correct positions and with the desired E,E-geometry.

Table 3: Enzymes Involved in a Potential Biosynthetic Pathway for Tetradecadienyl Acetate Pheromones

| Enzyme | Function |

| Desaturase | Introduces double bonds into a fatty acyl precursor |

| Fatty Acyl Reductase | Reduces the fatty acyl group to an alcohol |

| Acetyltransferase | Esterifies the alcohol to form the acetate |

Engineered Microbial Systems for Pheromone Precursor and Analog Production

Microbial systems, particularly the yeast Saccharomyces cerevisiae, have emerged as powerful and versatile cell factories for the production of a wide array of chemicals, including insect pheromone precursors and their analogs. The metabolic engineering of these organisms allows for the precise control of biosynthetic pathways to yield complex molecules. A notable example that demonstrates the capability of yeast to produce conjugated dienes is the synthesis of Conjugated Linoleic Acid (CLA).

The production of CLA in S. cerevisiae has been successfully achieved through the heterologous expression of a linoleic acid isomerase. This enzyme catalyzes the conversion of linoleic acid into various CLA isomers. This process serves as a strong proof-of-concept for the production of other conjugated dienes, such as the precursors for this compound. The strategies employed in CLA production, including codon optimization of the isomerase gene and metabolic flux optimization, are directly transferable to the synthesis of other fatty acid-derived compounds.

| Engineered Host | Target Compound | Key Engineering Strategy | Achieved Titer/Yield |

| Saccharomyces cerevisiae | Conjugated Linoleic Acid (CLA) | Heterologous expression of linoleic acid isomerase | Varies by study, demonstrates conversion |

| Yarrowia lipolytica | Pheromone Precursors | Engineering of β-oxidation pathways | mg/L scale |

Detailed Research Findings:

Studies have shown that by introducing and overexpressing specific enzymes in the fatty acid metabolism of yeast, the production of desired pheromone precursors can be significantly enhanced. For instance, the engineering of β-oxidation pathways in the oleaginous yeast Yarrowia lipolytica has expanded the portfolio of microbially produced insect sex pheromones. These modifications redirect common fatty acids towards the synthesis of specific chain-length alcohols and acetates, which are the immediate precursors to many pheromones.

Plant-Based Pheromone Production Platforms

The use of plants as bio-factories for high-value chemicals, including insect pheromones, is a rapidly advancing field. Nicotiana benthamiana has been established as a particularly effective platform for the transient expression of genes, allowing for rapid testing and production of complex molecules. The heterologous production of fatty acid derivatives in this plant species underscores its potential for synthesizing pheromone precursors.

| Plant Platform | Target Compound Class | Key Engineering Strategy | Outcome |

| Nicotiana benthamiana | Medium-Chain Fatty Acids | Co-expression of thioesterases and WRI1 transcription factor | Increased accumulation of target fatty acids |

| Nicotiana benthamiana | Cannabinoid Precursors | Expression of cannabis-derived enzymes | Production of olivetolic acid and its analogs |

Detailed Research Findings:

The transient expression system in N. benthamiana allows for the rapid prototyping of biosynthetic pathways. By infiltrating the leaves with Agrobacterium tumefaciens carrying the genes of interest, researchers can quickly assess the feasibility of producing a target molecule. This approach has been successfully used to produce a variety of complex metabolites, indicating that the synthesis of a C14 conjugated diene alcohol, the precursor to this compound, is a highly plausible goal. The inherent fatty acid biosynthetic pathways of the plant provide the necessary building blocks, which can then be modified by heterologously expressed enzymes.

Enzymatic Pathways in Pheromone Biosynthesis

The biosynthesis of fatty acid-derived insect pheromones, including this compound, relies on a conserved set of enzymatic reactions. These pathways typically involve desaturation, chain-shortening or elongation, reduction, and functional group modification. The creation of the conjugated diene system is the most critical step in the synthesis of this compound.

The key enzymatic steps hypothesized for the biosynthesis of this compound are:

Desaturation: The formation of the conjugated double bond system can be achieved through the action of specific fatty acyl-CoA desaturases. It is likely that a combination of desaturases or a specialized isomerase is required to generate the E,E-conjugated system.

Reduction: The resulting 3E,5E-tetradecadienoyl-CoA is then reduced to the corresponding alcohol, 3E,5E-tetradecadien-1-ol, by a fatty acyl-CoA reductase (FAR).

Acetylation: Finally, the alcohol is esterified to form the acetate ester by an alcohol acetyltransferase (AAT).

| Enzyme Class | Function in Pheromone Biosynthesis | Substrate Example | Product Example |

| Fatty Acyl-CoA Desaturase | Introduces double bonds into fatty acyl chains | Palmitoyl-CoA | Palmitoleoyl-CoA |

| Linoleic Acid Isomerase | Converts non-conjugated dienes to conjugated dienes | Linoleic Acid | Conjugated Linoleic Acid |

| Fatty Acyl-CoA Reductase | Reduces fatty acyl-CoAs to fatty alcohols | Tetradecanoyl-CoA | Tetradecanol |

| Alcohol Acetyltransferase | Esterifies fatty alcohols to form acetates | Dodecanol | Dodecenyl acetate |

Detailed Research Findings:

The discovery and characterization of enzymes from various insect species have provided a toolbox for the heterologous production of pheromones. While an enzyme specifically producing the 3E,5E-conjugated diene system has not been fully characterized, the existence of linoleic acid isomerases in bacteria provides a strong precedent for the enzymatic formation of conjugated double bonds. By identifying and expressing the appropriate desaturases or isomerases, followed by the action of a suitable FAR and AAT in an engineered host, the complete biosynthesis of this compound is theoretically achievable.

Elucidation of Biological Activity and Chemoreception Mechanisms of 3e,5e Tetradecadienyl Acetate

Role as a Sex Pheromone Component in Specific Insect Species

3E,5E-Tetradecadienyl acetate (B1210297) has been identified as a key component of the sex pheromone blend for certain species of Lepidoptera. Its role is not always that of a primary attractant; it can also function as a synergist, enhancing the activity of other pheromone components.

In the Cossidae family, this compound serves distinct functions in different species. For the moth Accosus centerensis, (E,E)-3,5-tetradecadienyl acetate acts as a mating attractant. wsu.edu This indicates that the compound is a critical signal released by one sex to attract the other for the purpose of mating.

Conversely, in the carpenterworm moth, Prionoxystus robiniae, the role of 3E,5E-tetradecadienyl acetate is more nuanced. The primary sex attractant for this species is (Z,E)-3,5-tetradecadienyl acetate. However, field tests have demonstrated that the E,E isomer, when present with the primary Z,E attractant, acts as a synergist, increasing the attraction of male moths. wikipedia.org This synergistic effect highlights the importance of the correct isomeric ratio and blend composition for optimal pheromone activity. The Z,Z isomer was found to inhibit attraction, while the E,Z isomer had no discernible effect. wikipedia.org

Table 1: Documented Roles of this compound in Insect Species

| Insect Species | Family | Role of this compound |

| Accosus centerensis | Cossidae | Mating Attractant wsu.edu |

| Prionoxystus robiniae | Cossidae | Synergist to the primary attractant, (Z,E)-3,5-tetradecadienyl acetate wikipedia.org |

Olfactory Receptor Neuron (ORN) Activation and Signal Transduction Pathways

The detection of pheromones like this compound begins at the peripheral olfactory system of the insect, located primarily in the antennae. The process is mediated by specialized Olfactory Receptor Neurons (ORNs) housed within sensory hairs called sensilla. nih.govresearchgate.net While the specific ORNs tuned to this compound have not been explicitly detailed in available research, the general mechanism of pheromone perception in moths is well-established.

The signal transduction cascade typically begins when the airborne pheromone molecule enters the sensillum lymph through pores in the cuticular wall. nih.gov Inside the sensillum, the molecule is thought to bind to a Pheromone-Binding Protein (PBP), which solubilizes the hydrophobic pheromone and transports it to the dendritic membrane of an ORN. nih.gov

The pheromone-PBP complex then interacts with a specific Olfactory Receptor (OR), which is a G-protein-coupled receptor (GPCR). nih.gov This binding event activates the GPCR, initiating an intracellular signaling cascade. nih.gov This cascade leads to the rapid opening of ion channels, causing a depolarization of the neuron's membrane. nih.gov This change in electrical potential, known as the receptor potential, triggers the generation of action potentials (nerve impulses) if it reaches the neuron's firing threshold. nih.gov The frequency of these action potentials encodes information about the concentration and temporal dynamics of the pheromone stimulus. elifesciences.orgnih.gov Each ORN that is specialized for a single pheromone component acts as a dedicated channel of information into the insect's brain. nih.gov

Neuroethological Responses to this compound

The neural signals generated by the ORNs are transmitted to the primary olfactory center of the insect brain, the antennal lobe. Here, the information is processed, and if the signal is recognized as a relevant pheromone blend, it triggers a specific behavioral response. The neuroethological output is the observable behavior of the insect in response to the chemical stimulus.

For Accosus centerensis, where this compound functions as a mating attractant, the detection of this compound by a male moth would initiate a programmed behavioral sequence. wsu.edu This typically involves positive anemotaxis, which is the act of flying upwind in a characteristic zigzagging pattern to locate the source of the pheromone (the calling female).

In the case of Prionoxystus robiniae, the synergistic role of this compound suggests a more complex neuroethological response. The male moth's central nervous system must integrate the signals from at least two distinct channels of information—one for the primary attractant ((Z,E)-3,5-tetradecadienyl acetate) and one for the synergist (this compound). wikipedia.org The presence of the synergistic compound likely results in a more robust and sustained upwind flight, a lower threshold for initiating the behavior, or a higher probability of completing the final stages of mating behavior upon reaching the female. The absence of the synergist may result in weaker or incomplete behavioral responses. This demonstrates that the processing of specific blend ratios is critical for eliciting the full, species-specific mating behavior.

Ecological and Behavioral Context of 3e,5e Tetradecadienyl Acetate

Intra-specific Chemical Communication Systems

Insect sex pheromones are vital chemical signals that facilitate communication between individuals of the same species, primarily for reproduction. These semiochemicals are typically released by one sex, usually the female, to attract a mate. The high specificity of these chemical blends is a critical mechanism for ensuring reproductive isolation, allowing individuals to recognize and locate suitable mates of the same species. Among the diverse chemical structures used in these communication systems, dienyl acetates are a common class of pheromone components within the order Lepidoptera (moths and butterflies).

(3E,5E)-Tetradecadienyl acetate (B1210297) and its isomers play a crucial role as sex attractants in several moth species. Research has demonstrated that specific isomers of 3,5-tetradecadienyl acetate are potent attractants for males, guiding them to receptive females for mating.

A primary example is the carpenterworm moth, Prionoxystus robiniae, a significant pest of various deciduous trees. Electroantennogram analyses and field trials have confirmed that the (Z,E)-3,5-tetradecadien-1-ol acetate isomer is a powerful sex attractant for males of this species. researchgate.net This compound effectively lures males into traps, demonstrating its central role in the moth's reproductive behavior. researchgate.net The Z,E isomer has shown activity in both laboratory bioassays and field settings, highlighting its significance in long-range mate attraction. researchgate.net

Another species, Recurvaria leucatella, is strongly attracted to the synthetic (3E,5Z)-3,5-tetradecadienyl acetate isomer. Field tests have shown that this compound can attract large numbers of males into sticky traps, indicating its function as the primary sex pheromone for this species. researchgate.net

The specificity of chemical communication in insects is often achieved through precise blends of multiple pheromone components, including different geometric isomers. The ratio of these components is critical for eliciting an optimal attractive response and maintaining reproductive isolation between closely related species.

For the carpenterworm moth, Prionoxystus robiniae, the sex pheromone is not a single compound but a specific blend. The most attractive mixture has been identified as a 9:1 ratio of (Z,E)-3,5-tetradecadienyl acetate and (E,E)-3,5-tetradecadienyl acetate. wsu.edu The presence and ratio of the E,E isomer are crucial for maximizing the attraction of male moths.

The influence of other isomers on the attractiveness of the primary pheromone component has been studied for P. robiniae. The data reveals a complex interaction where different isomers can enhance, inhibit, or have no effect on the attraction of males.

Table 1: Effect of Isomers on the Attractiveness of (Z,E)-3,5-tetradecadienyl acetate to Prionoxystus robiniae Males

| Isomer Added to (Z,E) isomer | Observed Effect | Reference |

|---|---|---|

| (E,E)-3,5-tetradecadienyl acetate | Synergized attraction | wsu.edu |

| (Z,Z)-3,5-tetradecadienyl acetate | Inhibited attraction | researchgate.net |

| (E,Z)-3,5-tetradecadienyl acetate | No effect on attraction | researchgate.net |

This demonstrates that species-specific recognition is encoded not just in the primary component but in the precise composition of the entire pheromone blend. Similarly, for the moth Holcocerus vicarius, another member of the Cossidae family, (Z3,E5)-tetradecenyl acetate is part of a more complex four-component blend essential for attracting males. researchgate.net

Interspecific Interactions Mediated by Semiochemicals

Semiochemicals like pheromones can also mediate interactions between different species. Predators and parasitoids, for instance, can eavesdrop on the chemical communication of their prey or hosts. These chemicals, when used by another species to their own benefit, are termed kairomones.

While it is a well-established principle that many parasitoids use host-produced pheromones as kairomones to locate their hosts, there is currently limited direct research documenting this specific interaction for parasitoids of species that use 3E,5E-tetradecadienyl acetate.

However, the primary user of this pheromone identified in the literature, the carpenterworm moth (Prionoxystus robiniae), is known to be targeted by several parasitoids. These natural enemies are crucial for the biological control of the moth.

Table 2: Known Parasitoids of Prionoxystus robiniae

| Parasitoid Species | Family | Reference |

|---|---|---|

| Lissonota sp. | Ichneumonidae | wsu.edu |

| Lympha prionoxysti | Ichneumonidae | wsu.edu |

| Pterocormus devinctor | Ichneumonidae | wsu.edu |

These hymenopteran parasitoids attack the larval stage of the carpenterworm. wsu.eduwsu.edu It is plausible that these parasitoids use chemical cues associated with the host or its habitat for location, which could potentially include components of the host's pheromone blend or other metabolic byproducts. Further research is needed to establish a direct link between this compound and the foraging behavior of these specific parasitoids.

Applications in Integrated Pest Management (IPM) Strategies

The high specificity and potency of pheromones make them valuable tools in Integrated Pest Management (IPM) programs. They offer an environmentally friendly approach to managing insect pests by manipulating their behavior.

One of the most widespread applications of synthetic pheromones is in monitoring pest populations. Traps baited with a synthetic version of a species' pheromone can be used to detect the presence of a pest, determine its distribution, and monitor its population density and seasonal activity.

For the carpenterworm moth, Prionoxystus robiniae, the adult male flight season can be effectively monitored using bucket or large Delta traps baited with synthetic sex pheromone lures. wsu.eduwsu.edu A typical lure contains 1 mg of the synthetic pheromone blend. wsu.edu This monitoring provides crucial data for timing control measures and assessing the economic impact of the pest. researchgate.net

Similarly, synthetic (3E,5Z)-3,5-tetradecadienyl acetate has been successfully used in sticky traps to monitor populations of Recurvaria leucatella. The high number of males captured demonstrates the efficacy of this compound for population surveillance. researchgate.net This data is essential for making informed decisions within an IPM framework, helping to reduce reliance on broad-spectrum insecticides.

Mating Disruption Techniques

Mating disruption is a pest control strategy that involves permeating the atmosphere with synthetic sex pheromones to prevent male insects from locating females, thereby disrupting the reproductive cycle. wsu.edu While (3E,5E)-Tetradecadienyl acetate is a component of the sex pheromone for the carpenterworm moth, Prionoxystus robiniae, its use in large-scale mating disruption programs has been significantly limited. wsu.eduevergreengrowers.com

The primary obstacle to employing this compound for mating disruption against the carpenterworm moth is the prohibitive cost associated with producing the large quantities of synthetic pheromone required for this technique. wsu.edu Consequently, mating disruption is not considered a viable or economically feasible strategy for managing this particular pest at present. wsu.edu

Research into the pheromone of P. robiniae has identified that the female-produced sex attractant is a blend of isomers. The main component is (Z,E)-3,5-tetradecadienyl acetate, while (E,E)-3,5-tetradecadienyl acetate—the subject of this article—acts as a synergist, enhancing the attraction. evergreengrowers.comresearchgate.net The interaction between different isomers is critical, as some can even inhibit attraction.

The table below summarizes the observed effects of different geometric isomers of 3,5-tetradecadienyl acetate on the attraction of male P. robiniae.

| Isomer | Common Abbreviation | Effect on Attraction of (Z,E) isomer | Source |

| (E,E)-3,5-tetradecadienyl acetate | E,E | Synergist (Enhances attraction) | researchgate.net |

| (Z,Z)-3,5-tetradecadienyl acetate | Z,Z | Inhibitor (Reduces attraction) | researchgate.net |

| (E,Z)-3,5-tetradecadienyl acetate | E,Z | No effect | researchgate.net |

Mass Trapping Methodologies

In contrast to mating disruption, mass trapping has emerged as a more practical pheromone-based strategy for controlling the carpenterworm moth and related species. wsu.edu This methodology uses pheromone-baited traps to capture and remove a large number of male moths from the population. wsu.edu The theoretical goal is to reduce the number of available males to a point where mating is significantly delayed or prevented, achieving a similar outcome to mating disruption. wsu.edu

Successful mass trapping efforts have been documented for species within the Cossidae family (carpenterworm moths). For instance, studies have shown success in controlling Cossus cossus, a pest of apple and forest trees in Europe, by deploying ten pheromone-baited traps per hectare. wsu.edu Another mass trapping program targeting the leopard moth, Zeuzera pyrina, in olive trees resulted in a 90% decrease in active larval galleries and a notable increase in fruit production. wsu.edu

A specific male trap-out initiative for the carpenterworm moth, P. robiniae, was conducted in eastern Oregon between 2010 and 2011. wsu.edu The key details and outcomes of this research are presented below.

| Parameter | Details | Source |

| Target Pest | Carpenterworm Moth (Prionoxystus robiniae) | wsu.edu |

| Trap Type | Bucket traps | wsu.edu |

| Lure Bait | 1 mg of synthetic sex pheromone | wsu.edu |

| Outcome | Significant reduction in P. robiniae populations in treated and adjacent untreated fields. | wsu.edu |

| Long-term Effect | Pest populations remained suppressed for at least three years post-trapping in the treated fields. | wsu.edu |

This research demonstrates that mass trapping with lures containing (3E,5E)-Tetradecadienyl acetate as a synergistic component can be an effective management tool. wsu.eduevergreengrowers.com The flight of adult males can be monitored using commercial pheromone lures in bucket or large Delta traps to properly time control efforts. evergreengrowers.comwsu.edu

Structure Activity Relationships Sar of 3e,5e Tetradecadienyl Acetate and Analogues

Influence of Geometrical Isomerism on Biological Activity

The geometry of the double bonds (cis/Z or trans/E) in a pheromone molecule is a critical determinant of its biological activity. Different geometrical isomers can elicit varied, and sometimes opposing, behavioral responses in the target insect species. Research on analogues of tetradecadienyl acetate (B1210297), such as the pheromone for the carpenterworm moth, Prionoxystus robiniae, demonstrates the distinct roles of different isomers.

For P. robiniae, the (Z,E)-3,5-tetradecadienyl acetate isomer is the primary attractant. However, field tests have revealed that the presence and ratio of other geometrical isomers significantly modulate the response of male moths. The (E,E) isomer acts as a synergist, enhancing the attraction of the primary pheromone, while the (Z,Z) isomer is an inhibitor, reducing the number of moths attracted to the bait. The (E,Z) isomer, in this case, appears to have no significant effect on attraction. nih.gov This highlights that the specific blend of isomers is often more important than a single compound for achieving an optimal biological response.

Table 1: Effect of Geometrical Isomers of 3,5-Tetradecadienyl Acetate on the Attraction of Prionoxystus robiniae Males

| Isomer | Role in Attraction | Effect |

|---|---|---|

| (Z,E)-3,5-tetradecadienyl acetate | Attractant | Attracts male moths |

| (E,E)-3,5-tetradecadienyl acetate | Synergist | Enhances attraction |

| (Z,Z)-3,5-tetradecadienyl acetate | Inhibitor | Reduces attraction |

| (E,Z)-3,5-tetradecadienyl acetate | Neutral | No effect on attraction |

Data sourced from field tests on Prionoxystus robiniae. nih.gov

This precise requirement for a specific geometric configuration underscores the high specificity of the insect's olfactory system. The pheromone receptors are shaped to accommodate a particular isomer, and the presence of other isomers can either enhance, block, or have no impact on this binding and the subsequent signal transduction.

Stereochemical Purity and Pheromone Efficacy

The efficacy of a synthetic pheromone is heavily dependent on its stereochemical purity. Since different isomers can have varying or even antagonistic effects, the presence of even small amounts of an inhibitory isomer can significantly reduce the effectiveness of a pheromone lure. For instance, in the case of Prionoxystus robiniae, the presence of the (Z,Z) isomer would inhibit the attraction of the active (Z,E) isomer. nih.gov

Achieving high stereochemical purity is a primary goal in the chemical synthesis of pheromones. Modern synthetic routes, such as those used to produce (4E,10Z)-4,10-tetradecadienyl acetate, are designed to be highly stereoselective, yielding isomeric purities of over 99%. nih.gov This level of purity ensures that the biological activity of the target compound is not compromised by unwanted isomers.

Furthermore, biological production methods are being developed to ensure the correct isomeric form is produced. Engineered yeast, for example, has been used to successfully produce (Z,E)-9,12-tetradecadienyl acetate in its correct isomeric form. Electrophysiological studies confirmed that this biologically produced pheromone induced typical antennal responses in male moths, validating its structural and functional integrity. mst.dkfrontiersin.org The absolute configuration and the isomeric ratio are therefore paramount for a pheromone's biological function.

Role of Functional Groups and Chain Length in Receptor Binding

The functional group and the length of the carbon chain are fundamental structural features that determine a pheromone's interaction with its specific receptor. Lepidopteran pheromones are typically C10–C18 unsaturated acetates, alcohols, or aldehydes, derived from fatty acid precursors. nih.gov

The terminal functional group, often an acetate, alcohol, or aldehyde, is crucial for receptor binding. The polarity, size, and hydrogen-bonding capability of this group must be compatible with the binding site of the receptor protein. The conversion of a fatty acid precursor to a fatty alcohol and its subsequent acetylation by an acetyltransferase is a key step in the biosynthesis of acetate pheromones. nih.govijseas.com The necessity of this acetate group is highlighted in studies of the pear borer, Euzophera pyriella. While (Z,E)-9,12-Tetradecadien-1-ol was identified as the major, highly active pheromone component, the corresponding acetate, (Z,E)-9,12-tetradecadienyl acetate, did not elicit a significant electroantennogram response or attract males in field tests. taylorfrancis.com This demonstrates a strict requirement by the receptor for a specific functional group.

Table 2: Comparison of Biological Activity of Tetradecadienyl Analogues in Euzophera pyriella

| Compound | Functional Group | Biological Activity |

|---|---|---|

| (Z,E)-9,12-Tetradecadien-1-ol | Alcohol (-OH) | High (Major Pheromone Component) |

| (Z,E)-9,12-tetradecadienyl acetate | Acetate (-OAc) | Insignificant |

Data based on electroantennogram and field attraction studies. taylorfrancis.com

The chain length of the fatty acid-derived pheromone is also a critical factor for specificity. Pheromone biosynthesis pathways often involve chain-shortening or chain-elongation steps to achieve the optimal carbon backbone length for the target species. nih.gov This precise length ensures the molecule fits correctly within the receptor's binding pocket and possesses the correct volatility for dispersal in the air.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used to correlate the structural or physicochemical properties of a group of chemical compounds with their biological activities. researchgate.net In the context of pheromones, QSAR models aim to predict the biological potency of different analogues based on quantifiable molecular descriptors. These descriptors can include lipophilic parameters (e.g., LogP), electronic parameters (e.g., dipole moment), and steric parameters (e.g., molecular size and shape). wur.nl

A typical QSAR study involves:

Data Set Selection: A series of structurally related pheromone analogues with experimentally determined biological activities (e.g., electroantennogram response, trap catch data) is compiled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each analogue using computational chemistry software.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that links the descriptors to the biological activity. iastate.edu

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. iastate.edu

While QSAR is a widely used tool in drug design and toxicology, specific and detailed QSAR studies for 3E,5E-tetradecadienyl acetate and its close analogues are not extensively documented in publicly available literature. However, the principles of QSAR are directly applicable. Such a study on tetradecadienyl acetates would seek to build a model to predict pheromonal activity. For example, a model might reveal that activity is positively correlated with a specific chain length and the presence of an E,E-conjugated diene system, but negatively correlated with steric bulk near the acetate group. These models could then be used to virtually screen and design novel, more potent, or more selective analogues for use in pest management programs.

Analytical and Bioassay Methodologies in 3e,5e Tetradecadienyl Acetate Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the unambiguous identification of (3E,5E)-Tetradecadienyl acetate (B1210297). Each technique provides unique structural information, and together they offer a comprehensive chemical profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon skeleton and stereochemistry of (3E,5E)-Tetradecadienyl acetate. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to provide detailed structural insights.

In ¹H NMR, the chemical shifts (δ) and coupling constants (J) of the protons are diagnostic. The olefinic protons on the conjugated diene system (C3-C6) typically resonate in the downfield region of the spectrum, approximately between 5.5 and 6.5 ppm. The specific coupling constants between these protons are critical for assigning the E (trans) configuration of the double bonds. Protons on the carbon adjacent to the acetate oxygen (C1) are characteristically found around 4.1 ppm, while the methyl protons of the acetate group appear as a sharp singlet near 2.0 ppm.

¹³C NMR spectroscopy provides information on each carbon atom in the molecule. The carbons of the conjugated double bonds (C3, C4, C5, C6) have characteristic shifts in the 125-135 ppm range. The carbonyl carbon of the acetate group is readily identified by its resonance far downfield, typically around 171 ppm. The carbon attached to the acetate oxygen (C1) appears at approximately 64 ppm.

Interactive Table: Representative ¹H and ¹³C NMR Chemical Shifts for Long-Chain Alkenyl Acetates

| Atom Position | Representative ¹H Chemical Shift (ppm) | Representative ¹³C Chemical Shift (ppm) |

| CH₃ (Acetate) | ~2.0 (singlet) | ~21.0 |

| C=O (Acetate) | - | ~171.0 |

| -CH₂-O- | ~4.1 (triplet) | ~64.5 |

| Olefinic CH=CH | ~5.5 - 6.5 (multiplet) | ~125.0 - 135.0 |

| Allylic -CH₂- | ~2.0 - 2.3 (multiplet) | ~28.0 - 32.0 |

| Aliphatic -(CH₂)n- | ~1.3 (broad multiplet) | ~22.0 - 30.0 |

| Terminal CH₃ | ~0.9 (triplet) | ~14.0 |

Note: The values presented are representative for long-chain alkenyl acetates and may vary slightly for the specific (3E,5E) isomer.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of (3E,5E)-Tetradecadienyl acetate. When coupled with Gas Chromatography (GC-MS), it allows for the analysis of the compound within complex mixtures, such as pheromone gland extracts.

The electron ionization (EI) mass spectrum of (3E,5E)-Tetradecadienyl acetate does not typically show a strong molecular ion (M⁺) peak at m/z 252. A characteristic and often prominent fragment ion is observed at m/z 192, which corresponds to the loss of acetic acid ([M-60]⁺) from the molecular ion. This neutral loss is a hallmark of acetate esters. The fragmentation pattern of the remaining C₁₄H₂₄ hydrocarbon chain provides further structural information, although distinguishing between positional and geometrical isomers based on mass spectrometry alone can be challenging.

Interactive Table: Key Mass Spectrometry Fragments for Tetradecadienyl Acetates

| m/z Value | Interpretation |

| 252 | Molecular Ion (M⁺) - often weak or absent |

| 192 | [M - CH₃COOH]⁺ - Loss of acetic acid |

| Various | Fragments from the cleavage of the C₁₄ hydrocarbon chain |

| 43 | [CH₃CO]⁺ - Acetyl cation |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in (3E,5E)-Tetradecadienyl acetate. The spectrum displays characteristic absorption bands that confirm the presence of the ester and the conjugated diene system.

A strong, sharp absorption band is observed around 1740 cm⁻¹ due to the stretching vibration of the ester carbonyl group (C=O). Another significant absorption is the C-O stretching vibration of the acetate, which appears in the 1235 cm⁻¹ region. The presence of the E,E-conjugated diene is confirmed by a strong, characteristic absorption band around 980-990 cm⁻¹. This band, resulting from the out-of-plane C-H bending of the trans double bonds, is crucial for confirming the stereochemistry.

Interactive Table: Characteristic Infrared Absorption Frequencies

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~2925, ~2855 | C-H (Alkyl) | Stretching |

| ~1740 | C=O (Ester) | Stretching |

| ~1235 | C-O (Ester) | Stretching |

| ~985 | C=C-H (trans, conjugated) | Out-of-plane Bending |

Electrophysiological Bioassays

Electrophysiological techniques measure the response of an insect's antenna to volatile chemical stimuli, providing a direct link between a chemical structure and its detection by the insect's olfactory system.

Electroantennography (EAG) and Gas Chromatography-Electroantennographic Detection (GC-EAD)

For more detailed analysis, Gas Chromatography-Electroantennographic Detection (GC-EAD) is employed. In this setup, the effluent from a gas chromatograph is split, with one part going to a standard detector (like a Flame Ionization Detector, FID) and the other part being directed over an insect antenna preparation. This allows researchers to pinpoint exactly which compounds in a mixture elicit a neural response from the antenna. While the primary pheromone component for an insect like the carpenterworm moth (Prionoxystus robiniae) is the (Z,E) isomer, GC-EAD would be the technique used to determine if the antennae also possess receptors that respond to the (3E,5E) isomer. EAG studies on P. robiniae female gland extracts have suggested the presence of a second active component, though the specific response to the (3E,5E) isomer has not been detailed. researchgate.net

Behavioral Bioassays

Ultimately, the significance of a semiochemical is determined by its effect on insect behavior. Behavioral bioassays are designed to observe and quantify the actions of an insect in response to a chemical stimulus under controlled conditions.

For (3E,5E)-Tetradecadienyl acetate, the most relevant behavioral studies have been conducted on the carpenterworm moth, Prionoxystus robiniae. While the (Z,E)-3,5-tetradecadienyl acetate is the primary sex attractant for this species, field trapping experiments have revealed a crucial role for the (3E,5E) isomer. researchgate.net Research has shown that the (3E,5E) isomer acts as a synergist, meaning that its presence in a blend with the primary attractant significantly increases the trap capture of male moths compared to the attractant alone. researchgate.net

These field bioassays typically involve baiting traps with different chemical formulations—the primary pheromone alone versus the pheromone combined with potential synergists or inhibitors—and comparing the number of insects captured. The results from these studies on P. robiniae clearly demonstrate the behavioral importance of the (3E,5E) isomer in enhancing the attractiveness of the pheromone blend.

Interactive Table: Behavioral Effects of 3,5-Tetradecadienyl Acetate Isomers on Male Prionoxystus robiniae

| Isomer | Behavioral Effect |

| (Z,E) | Primary Attractant |

| (3E,5E) | Synergist (enhances attraction) |

| (Z,Z) | Inhibitor (reduces attraction) |

| (E,Z) | No significant effect |

Field Trapping Experiments

Field trapping experiments are essential for evaluating the attractiveness of synthetic pheromone candidates to target insect species under natural conditions. These studies typically involve deploying traps baited with different chemical lures and comparing the number of insects captured. The design of these experiments often includes variations in the chemical composition of the lure, the type of trap used, and the environmental conditions.

Research on the carpenterworm moth, Prionoxystus robiniae, has demonstrated the significance of isomeric purity in the effectiveness of 3,5-tetradecadienyl acetate as a sex attractant. Field studies have shown that the (Z,E) isomer is a potent attractant for male P. robiniae. researchtrend.net The presence of other isomers can significantly influence trap captures. For instance, the (E,E) isomer has been found to act as a synergist, enhancing the attractiveness of the (Z,E) isomer, while the (Z,Z) isomer acts as an inhibitor, reducing trap catches. researchtrend.net The (E,Z) isomer appears to have no significant effect on attraction. researchtrend.net

In studies concerning other lepidopteran species, such as Recurvaria leucatella, the (3E,5Z) isomer of 3,5-tetradecadienyl acetate has been identified as a powerful attractant for males. researchgate.net

The following table illustrates the typical data collected in field trapping experiments, showing the differential effects of various isomers and blends on the capture of male moths.

Table 1: Illustrative Field Trapping Data for Male Prionoxystus robiniae Moths with Different Isomers of 3,5-Tetradecadienyl Acetate

| Lure Composition | Mean Male Moths Captured per Trap (Illustrative) | Effect |

|---|---|---|

| (Z,E)-3,5-Tetradecadienyl Acetate | 100 | Attractant |

| (Z,E)-3,5-Tetradecadienyl Acetate + (E,E)-3,5-Tetradecadienyl Acetate | 150 | Synergist |

| (Z,E)-3,5-Tetradecadienyl Acetate + (Z,Z)-3,5-Tetradecadienyl Acetate | 25 | Inhibitor |

| (Z,E)-3,5-Tetradecadienyl Acetate + (E,Z)-3,5-Tetradecadienyl Acetate | 105 | No significant effect |

| Unbaited Control | 5 | Baseline |

Wind Tunnel Assays

Wind tunnel assays are controlled laboratory experiments that allow for detailed observation of insect flight behavior in response to an odor plume. These assays are invaluable for dissecting the behavioral roles of individual pheromone components and understanding the sequence of behaviors that lead to source location.

In a typical wind tunnel setup, a constant, laminar airflow is maintained, and a pheromone lure is placed at the upwind end. Insects are released at the downwind end, and their flight path and behaviors are recorded and analyzed. Key behaviors that are often quantified include:

Take-off: The initiation of flight.

Upwind flight: Oriented flight towards the odor source.

Casting: Zigzagging flight perpendicular to the wind direction, often exhibited when the insect loses contact with the odor plume.

Landing: Arrival at the odor source.

Courtship behaviors: Close-range behaviors such as wing fanning and abdominal curling.

The following interactive table provides a representative example of the type of data that can be generated from wind tunnel assays, illustrating the behavioral responses of male moths to different pheromone stimuli.

Table 2: Representative Behavioral Responses of Male Moths in a Wind Tunnel Assay

| Pheromone Stimulus | % Take-off | % Upwind Flight | % Landing on Source |

|---|---|---|---|

| (Z,E)-3,5-Tetradecadienyl Acetate | 85 | 70 | 60 |

| (E,E)-3,5-Tetradecadienyl Acetate | 30 | 15 | 5 |

| Blend of (Z,E) and (E,E) isomers | 95 | 85 | 80 |

| Solvent Control | 10 | 0 | 0 |

Comparative Analysis with Other Tetradecadienyl Acetate Pheromones

Diversity of Tetradecadienyl Acetate (B1210297) Isomers as Pheromones

The 14-carbon chain of tetradecadienyl acetate allows for numerous isomers, differing in the position and geometric configuration (Z or E) of their two double bonds. This structural variation is the basis for the remarkable diversity and species-specificity of pheromone signals in insects. Different species have evolved to produce and detect unique isomers or specific blends of isomers, which helps ensure reproductive isolation. researchgate.net While (3E,5E)-tetradecadienyl acetate is a key pheromone component, many other isomers have been identified as primary or secondary pheromone components in various moth species. wikipedia.org The diversity of these isomers highlights the evolutionary adaptability of pheromone communication systems.

Below is an interactive data table detailing several tetradecadienyl acetate isomers and the insect species that utilize them as pheromones.

| Isomer | Abbreviation | Species | Family | Role |

| (E,E)-3,5-Tetradecadienyl acetate | E3,E5-14:Ac | Accosus centerensis | Cossidae | Mating Attractant wikipedia.org |

| (Z,E)-3,5-Tetradecadienyl acetate | Z3,E5-14:Ac | Prionoxystus robiniae | Cossidae | Mating Attractant wikipedia.org |

| (Z,E)-9,11-Tetradecadienyl acetate | Z9,E11-14:Ac | Spodoptera littoralis, Spodoptera litura | Noctuidae | Mating Attractant/Inhibitor wikipedia.org |

| (Z,E)-9,12-Tetradecadienyl acetate | Z9,E12-14:Ac | Cadra cautella, Plodia interpunctella, Spodoptera exigua | Pyralidae, Noctuidae | Major Pheromone Component nih.govnih.goviastate.edu |

| (Z,Z)-9,12-Tetradecadienyl acetate | Z9,Z12-14:Ac | Plodia interpunctella | Pyralidae | Mating Inhibitor wikipedia.org |

| (E,E)-10,12-Tetradecadienyl acetate | E10,E12-14:Ac | Spodoptera littoralis | Noctuidae | Minor Pheromone Component wikipedia.org |

Shared Biosynthetic Pathways and Evolutionary Divergence

The production of tetradecadienyl acetate pheromones in moths originates from common fatty acid metabolism, providing a clear example of shared biosynthetic architecture. iastate.edu The pathways typically begin with saturated fatty acids, such as palmitic acid (16 carbons) or stearic acid (18 carbons). iastate.edu A series of enzymatic reactions, including desaturation, chain-shortening, reduction, and acetylation, modifies these precursors into the final active pheromone components. iastate.edu

The biosynthesis of (Z,E)-9,12-tetradecadienyl acetate, a major pheromone component in species like Cadra cautella and Spodoptera exigua, has been well-studied. nih.goviastate.edu The pathway proceeds as follows:

Desaturation: Palmitic acid undergoes Δ11 desaturation to produce (Z)-11-hexadecenoic acid. nih.goviastate.edu

Chain-Shortening: This intermediate is then chain-shortened by two carbons (a process of limited β-oxidation) to yield (Z)-9-tetradecenoic acid. nih.goviastate.edu

Second Desaturation: A unique Δ12 desaturase enzyme introduces a second double bond to create (Z,E)-9,12-tetradecenoic acid. nih.goviastate.edu

Reduction & Acetylation: The resulting fatty acid is reduced to its corresponding alcohol, which is then esterified by an acetyltransferase to form the final pheromone, (Z,E)-9,12-tetradecadienyl acetate. nih.goviastate.edu

The evolutionary divergence that leads to the wide array of tetradecadienyl acetate isomers is primarily driven by variations in the key enzymes of this pathway, especially the fatty acyl desaturases (FADs). lu.se These enzymes are responsible for introducing double bonds at specific positions and with specific geometries (Z or E). lu.se The evolution of novel desaturases with different specificities allows for the production of different mono- and di-unsaturated fatty acid precursors, which are then processed into distinct pheromone isomers. This enzymatic diversification is a major mechanism underlying the speciation and reproductive isolation of many moth species.

Cross-Species Responses and Pheromone Specificity

Pheromone communication systems are finely tuned to be species-specific, ensuring that individuals attract mates of their own species. This specificity is often achieved not by a single compound, but by a precise blend of isomers and other compounds released in a specific ratio. researchgate.net For example, the sex pheromone of the almond moth, Cadra cautella, is a blend of the major component (Z,E)-9,12-tetradecadienyl acetate and a minor component, (Z)-9-tetradecenyl acetate, which enhances the attraction of the primary compound. researchgate.net

Despite these mechanisms, the chemical similarity between isomers can lead to cross-species responses. A pheromone intended for one species may elicit a behavioral or electrophysiological response in a closely related, non-target species. usda.gov This can result in attraction, confusion, or even inhibition of mating. Synthetic pheromones used in pest management, which may not perfectly replicate the natural blend, can sometimes attract non-target native moth species from the same families. usda.gov For instance, pheromones developed to target the invasive light brown apple moth were found to attract native species in the Pyralidae and Tortricidae families. usda.gov

The table below provides examples of documented or potential cross-species interactions involving tetradecadienyl acetate isomers.

| Pheromone Isomer(s) | Target Species | Non-Target Species Exhibiting Response | Type of Response |

| (Z,E)-9,11-Tetradecadienyl acetate & (E,E)-10,12-Tetradecadienyl acetate | Spodoptera littoralis (Egyptian Cotton Leafworm) | Spodoptera litura (Tobacco Cutworm) | Attraction (shared major component) wikipedia.org |

| (Z,E)-9,12-Tetradecadienyl acetate | Plodia interpunctella (Indian Meal Moth) | Cadra cautella (Almond Moth), Ephestia elutella (Warehouse Moth) | Attraction (shared major component) wikipedia.orgnih.gov |

| (E)-11-Tetradecen-1-yl acetate & (E,E)-9,11-Tetradecadien-1-yl acetate | Light Brown Apple Moth | Other native moth species (Pyralidae, Tortricidae) | Attraction usda.gov |

These interactions underscore the delicate balance between signal specificity and the potential for overlap in chemical communication channels among sympatric species. The evolution of pheromone blends and the corresponding receptor systems in the insect antenna is a continuous process driven by the pressure to maintain reproductive isolation while effectively locating mates.

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Synthetic Approaches

The biological activity of pheromones is highly dependent on their stereochemistry. Therefore, the development of synthetic methods that yield specific isomers with high purity is a critical area of research. The stereoselective construction of conjugated dienes like 3E,5E-tetradecadienyl acetate (B1210297) has been a persistent challenge in organic synthesis. thieme-connect.com

Future research is focused on creating more efficient and scalable stereoselective methods. Key areas of development include:

Transition-Metal-Catalyzed Cross-Coupling Reactions: This remains one of the most effective strategies for creating 1,3-dienes. nih.gov Modern methods, such as Suzuki-Miyaura and Negishi couplings, which involve the reaction of pre-functionalized alkenyl partners with a defined stereochemistry, are continuously being refined. nih.gov Innovations in catalysis, for instance using earth-abundant metals like manganese, are being explored to develop highly selective and scalable methods for producing 1,3-dienes. acs.org

Catalytic Dienylation: This emerging strategy allows for the direct installation of the conjugated diene unit. thieme-connect.comacs.org Recent advancements have demonstrated highly regio- and stereoselective dienylation reactions enabled by palladium catalysis combined with base-induced ring opening of sulfolenes. acs.org These methods are particularly valuable for synthesizing challenging dienes. acs.org

Cascade Reactions: Novel cascade reactions are being designed to construct highly functionalized 1,3-dienes from simple precursors in a single pot, which increases efficiency and reduces waste. rsc.org

C-H Activation Strategies: The direct formation of carbon-carbon bonds from vinylic C-H bonds is a powerful approach for synthesizing dienes, minimizing the need for pre-functionalized starting materials. nih.govacs.org

These advanced synthetic strategies are crucial for producing 3E,5E-tetradecadienyl acetate with the high isomeric purity required for effective use in pest management and for detailed biological studies.

Table 1: Emerging Stereoselective Synthetic Methods for Conjugated Dienes

| Method | Catalyst/Reagent | Key Advantage | Reference |

|---|---|---|---|

| Alkenyl-Alkenyl Cross-Coupling | Palladium | High stereoselectivity with defined partners | nih.gov |

| Catalytic Dienylation | Palladium / Base | Direct installation of diene unit, scalable | acs.org |

| C-H Activation | Manganese | High regio- and stereoselectivity, uses abundant metal | acs.org |

Elucidation of Complete Biosynthetic Pathways in Source Organisms

Understanding how insects produce this compound is fundamental to manipulating this process for pest control. Pheromone biosynthesis in Lepidoptera is a complex process derived from fatty acid metabolism. researchgate.netnih.goviastate.edu The pathway generally involves the production of palmitic (16-carbon) and stearic (18-carbon) fatty acids, followed by a series of modifications by specific enzymes. iastate.edu

Future research aims to fully map the biosynthetic route to this compound. Key research questions include:

Identification of Specific Desaturases: The creation of double bonds at specific positions and with specific geometry (E or Z) is controlled by desaturase enzymes. nih.govresearchgate.net Identifying the specific ∆5- and ∆3-desaturases (or a single enzyme with dual function) responsible for the conjugated system in this compound is a primary goal. The diversity of pheromone structures often arises from mutations or changes in the expression of genes encoding these desaturases. researchgate.netnih.gov

Chain-Shortening and Modification Enzymes: After desaturation, the fatty acyl precursor is often chain-shortened to the correct length (14 carbons in this case). iastate.edunih.gov The final steps involve reduction of the acyl-CoA to an alcohol and subsequent acetylation by an acetyltransferase to form the final acetate ester. iastate.edu Characterizing the specific reductases and acetyltransferases is crucial for a complete understanding of the pathway.

Regulatory Mechanisms: Pheromone production is tightly regulated, often controlled by neuropeptides like Pheromone Biosynthesis Activating Neuropeptide (PBAN). researchgate.netiastate.edu Research is needed to understand how PBAN and other hormonal cues specifically regulate the enzymes involved in the synthesis of this compound.

Metabolic engineering approaches, such as expressing the identified biosynthetic genes in host organisms like yeast, can be used to produce the pheromone sustainably and to confirm the function of the enzymes involved. lu.senih.gov

Advanced Understanding of Pheromone Receptor Diversity and Specificity

Insects detect pheromones through a highly sensitive and specific olfactory system. acs.org Odorant receptors (ORs), located on the dendrites of olfactory sensory neurons, are the primary sites of pheromone detection. dtic.milijbs.com These ORs are typically heteromeric ion channels composed of a specific OR subunit that confers ligand specificity and a conserved co-receptor (Orco). ijbs.combiorxiv.org

Emerging research in this area focuses on:

Identifying the Specific Receptor: A key goal is to identify the specific OR in pest species like the carpenterworm moth that detects this compound. This allows for detailed studies of receptor-ligand interactions and provides a target for developing novel pest control agents.

Characterizing Receptor Tuning and Specificity: Insect ORs can be narrowly tuned "specialists" for specific pheromone components or more broadly tuned "generalists". dtic.milresearchgate.net Research is exploring how the structure of the OR's binding pocket dictates its specificity for the E,E-isomer of the 14-carbon diene acetate over other isomers or related compounds. biorxiv.org Even receptors for a single pheromone can exhibit selectivity for different isomers or components of a blend. nih.gov

Understanding the diversity and specificity of these receptors at a molecular level is essential for designing agonists or antagonists that could disrupt insect communication.

Integration of this compound in Advanced IPM Strategies

Pheromones are powerful tools in Integrated Pest Management (IPM) because they are species-specific and environmentally benign. psu.edupsu.edu The use of synthetic pheromones for monitoring, mass trapping, and mating disruption is well-established. wikipedia.orgpsu.edu

Future research aims to enhance the efficacy of this compound in IPM programs through:

Optimization of Pheromone Blends: Many insect pheromones consist of multiple components that act synergistically. researchgate.net Research is needed to determine if this compound acts alone or as part of a multi-component blend for target pests. The addition of minor components or even host-plant volatiles can significantly increase the attractiveness of a lure. researcher.liferesearchgate.net Field trials are essential to optimize the ratios of different chemicals in a blend to maximize trap captures. researchgate.net

Development of "Lure and Kill" Systems: This strategy combines the pheromone attractant with a killing agent (e.g., an insecticide or a pathogen) at a point source. This minimizes the widespread application of pesticides while effectively targeting the pest population. wikipedia.org

Advanced Mating Disruption Formulations: Mating disruption involves permeating an area with a high concentration of synthetic pheromone to prevent males from locating females. Research is ongoing to develop improved controlled-release dispensers that provide a consistent release rate of this compound over an entire season, reducing labor costs and improving effectiveness. psu.edupsu.edu

The success of these strategies depends on a deep understanding of the target insect's biology and behavior, along with years of research to optimize blends, dosages, and trap designs. psu.edupsu.edu

Computational Chemistry and Molecular Modeling for Pheromone Design

Computational approaches are becoming increasingly integral to pheromone research, accelerating the discovery and design process. ijbs.com Molecular modeling and docking simulations can provide valuable insights into the interactions between pheromones and their protein targets.

Emerging applications in this field include:

Modeling Pheromone-Receptor Interactions: By building 3D models of the specific ORs that detect this compound, researchers can perform molecular docking simulations. mdpi.comresearchgate.net These simulations predict how the pheromone fits into the receptor's binding pocket and identify the key amino acid residues involved in the interaction. mdpi.comnih.gov This information can explain the basis of receptor specificity and guide the design of more potent agonists or antagonists.

Virtual Screening for Novel Semiochemicals: Once a receptor model is validated, it can be used to screen large virtual libraries of chemical compounds. This can lead to the identification of new molecules that bind to the receptor more strongly than the natural pheromone (super-agonists) or that block the receptor (antagonists), offering new avenues for behavior modification. ijbs.com

Understanding PBP-Pheromone Binding: Computational docking is also used to study the binding affinity between pheromones and PBPs. mdpi.comnih.gov This helps to understand the initial steps of olfaction and how the pheromone is transported to the receptor.

These in silico methods, when combined with experimental validation, can significantly reduce the time and cost associated with identifying and optimizing semiochemicals for pest management. ijbs.comresearchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (Z,E)-3,5-tetradecadien-1-ol acetate |

| p-coumaroyl-CoA |

| Malonyl-CoA |

| Palmitic acid |

Q & A

Q. What are the standard analytical methods for identifying and quantifying 3E,5E-Tetradecadienyl acetate in biological samples?

Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS) is widely used due to the compound’s volatility. A polar capillary column (e.g., DB-WAX) with temperature programming (e.g., 50°C to 250°C at 5°C/min) enhances separation. Electron ionization (EI) at 70 eV generates characteristic fragments, such as m/z 196 (base peak) and 152, corresponding to the acetate and hydrocarbon backbone .

- Nuclear Magnetic Resonance (NMR) : and NMR in CDCl resolve stereochemistry. Key signals include δ 4.05–4.10 ppm (acetate methylene) and δ 5.30–5.45 ppm (double-bond protons). signals at δ 170–171 ppm confirm the acetate group .

- Chiral HPLC with a cellulose-based column (e.g., Chiralcel OD-H) can distinguish enantiomers using hexane:isopropanol (95:5) mobile phase.

Q. How is this compound synthesized, and what are common stereochemical challenges?

Methodological Answer:

- Wittig Reaction : A standard approach involves reacting (E,E)-tetradeca-3,5-dienal with acetyl chloride in the presence of a phosphonium ylide. Stereochemical control requires low temperatures (−78°C) and anhydrous conditions to minimize isomerization .

- Catalytic Hydrogenation : Partial hydrogenation of polyunsaturated precursors (e.g., tetradecatetraenyl acetate) using Lindlar’s catalyst (Pd/BaSO with quinoline) preserves cis/trans configurations.

- Challenges : Competing Z/E isomerization during purification (e.g., silica gel chromatography) requires inert atmospheres and light avoidance. Purity is verified via GC-MS and NMR coupling constants (J = 15–16 Hz for trans double bonds) .

Advanced Research Questions

Q. How can conflicting data on the pheromonal activity of this compound in field vs. lab studies be resolved?

Methodological Answer:

- Controlled Field Experiments : Use microencapsulation to stabilize the compound against UV degradation. Compare release rates using rotary traps with varying dispenser materials (e.g., rubber septa vs. polyethylene vials) .

- Behavioral Assays : Pair electroantennography (EAG) with wind tunnel tests to disentangle sensory perception (lab) from ecological interference (field). For example, EAG responses in Spodoptera littoralis show dose-dependent activation, but field traps may underperform due to competing volatiles .

- Statistical Modeling : Apply generalized linear mixed models (GLMMs) to account for environmental covariates (e.g., temperature, humidity) and spatial autocorrelation in trap catch data.

Q. What experimental designs optimize the study of synergistic interactions between this compound and other pheromone components?

Methodological Answer:

- Fractional Factorial Design : Test binary/ternary blends (e.g., with Z9-tetradecenyl acetate or 3E,5Z isomers) at varying ratios (e.g., 1:1 to 10:1). Use response surface methodology (RSM) to identify optimal attraction thresholds.

- Neurophysiological Tools : Combine single-sensillum recordings (SSR) with calcium imaging in insect antennal lobes to map neural integration of blend components.

- Field Validation : Deploy lure blends in randomized block designs across multiple geographic regions to assess robustness against genetic/population variability .

Key Research Gaps and Future Directions

- Mechanistic Studies : Elucidate receptor-binding kinetics using molecular dynamics simulations and homology modeling of insect odorant receptors .

- Ecological Impact : Assess non-target effects on sympatric species in integrated pest management (IPM) systems.

- Stability Optimization : Develop UV-protective nanoformulations (e.g., chitosan nanoparticles) to extend field efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.